Pyrrolostatine

Vue d'ensemble

Description

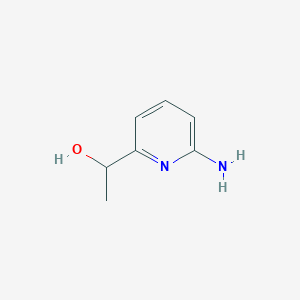

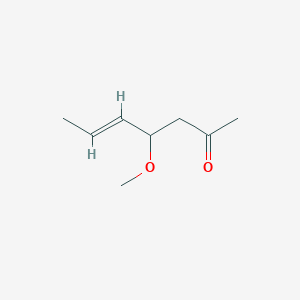

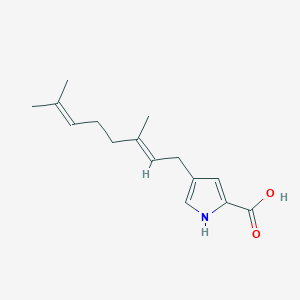

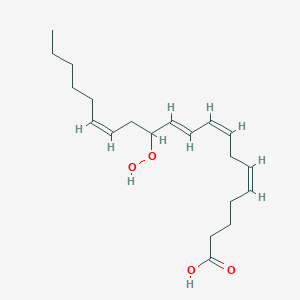

Pyrrolostatin is a lipid peroxidation inhibitor with the molecular formula C15H21NO2 . It was first isolated from the bacterium Streptomyces chrestomyceticus

Applications De Recherche Scientifique

Pyrrolostatin has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Pyrrolostatin is primarily targeted towards lipid peroxidation . Lipid peroxidation is a process in which free radicals “steal” electrons from the lipids in cell membranes, resulting in cell damage. This process proceeds in a chain reaction mechanism until an antioxidant halts it, or the lipid radical acquires a hydrogen atom to form a fully saturated lipid .

Mode of Action

As a lipid peroxidation inhibitor , Pyrrolostatin interacts with the free radicals involved in the lipid peroxidation process . It acts as a free radical scavenger , neutralizing the free radicals and preventing them from causing further damage to the lipids in cell membranes .

Biochemical Pathways

The primary biochemical pathway affected by Pyrrolostatin is the lipid peroxidation pathway . By inhibiting this pathway, Pyrrolostatin helps to maintain the integrity of cell membranes, protecting them from oxidative stress .

Result of Action

The primary result of Pyrrolostatin’s action is the inhibition of lipid peroxidation , which leads to a decrease in oxidative stress and cell damage . This can have significant implications for various health conditions where oxidative stress plays a key role .

Analyse Biochimique

Biochemical Properties

Pyrrolostatin plays a significant role in biochemical reactions, particularly in the inhibition of lipid peroxidation . Lipid peroxidation is a process in which free radicals “steal” electrons from the lipids in cell membranes, resulting in cell damage. Pyrrolostatin’s ability to inhibit this process suggests that it interacts with these free radicals, potentially neutralizing them and preventing them from causing harm .

Cellular Effects

Pyrrolostatin has been shown to have protective effects on cells. It inhibits lipid peroxidation, a process that can lead to cell damage . By inhibiting this process, Pyrrolostatin can help to maintain the integrity of cell membranes, thereby supporting overall cell function .

Molecular Mechanism

Its role as a lipid peroxidation inhibitor suggests that it may interact with free radicals within the cell, potentially neutralizing them and preventing them from causing damage .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolostatin involves a highly efficient and scalable process that can be completed in four steps with a yield of 48% . The synthetic route typically involves the preparation of 3-geranyl pyrrole, which is then subjected to further reactions to form pyrrolostatin. Key reagents used in the synthesis include tert-butyllithium, trichloroacetyl chloride, and tetra-n-butylammonium fluoride .

Industrial Production Methods: While specific industrial production methods for pyrrolostatin are not extensively documented, the scalable nature of the synthetic route suggests that it can be adapted for larger-scale production. The use of common organic solvents and reagents in the synthesis process also indicates that industrial production could be feasible with standard chemical manufacturing equipment .

Analyse Des Réactions Chimiques

Types of Reactions: Pyrrolostatin undergoes various chemical reactions, including:

Oxidation: Pyrrolostatin can be oxidized under specific conditions to form different oxidation products.

Reduction: The compound can also undergo reduction reactions, although specific conditions and products are less documented.

Substitution: Pyrrolostatin can participate in substitution reactions, particularly involving the pyrrole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.

Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring .

Comparaison Avec Des Composés Similaires

Pyrrolidinone: Another five-membered lactam with diverse biological activities, such as anti-inflammatory and antidepressant effects.

Pyrrolo [2,3-d]pyrimidine: Known for its antidiabetic properties and ability to inhibit the α-amylase enzyme.

Uniqueness of Pyrrolostatin: Pyrrolostatin is unique due to its specific inhibition of lipid peroxidation, which is not a common property among similar compounds. This makes it particularly valuable for applications requiring protection against oxidative stress .

Propriétés

IUPAC Name |

4-[(2E)-3,7-dimethylocta-2,6-dienyl]-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-11(2)5-4-6-12(3)7-8-13-9-14(15(17)18)16-10-13/h5,7,9-10,16H,4,6,8H2,1-3H3,(H,17,18)/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQIBCOZMSTCSW-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=CNC(=C1)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=CNC(=C1)C(=O)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144314-68-1 | |

| Record name | Pyrrolostatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144314681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Pyrrolostatin and what is its primary biological activity?

A1: Pyrrolostatin is a natural product isolated from the bacterium Streptomyces chrestomyceticus EC40. [] It acts as a lipid peroxidation inhibitor, meaning it can protect cells and tissues from damage caused by free radicals. []

Q2: What is the chemical structure of Pyrrolostatin?

A2: Pyrrolostatin is a 4-geranylpyrrole-2-carboxylic acid. []

Q3: How effective is Pyrrolostatin in preventing lipid peroxidation?

A3: While its exact mechanism is still under investigation, Pyrrolostatin has demonstrated efficacy in inhibiting lipid peroxidation in rat brain homogenate. [] This suggests potential therapeutic benefits in conditions involving oxidative stress.

Q4: Have there been any studies investigating Pyrrolostatin's potential in specific medical applications?

A4: Yes, research has explored its potential in cardiac assistance procedures like cardiomyoplasty. [] Studies indicate that incorporating Pyrrolostatin into fibrin meshworks used for muscle flap integration helps preserve muscle structure and promotes angiogenesis (new blood vessel formation). [, ] This is attributed to its free radical scavenging properties, which protect tissues from ischemia-reperfusion injury. []

Q5: Has the synthesis of Pyrrolostatin been achieved?

A5: Yes, several synthetic routes to Pyrrolostatin have been developed. [, , , , ] These synthetic strategies allow for the production of Pyrrolostatin and its analogues, facilitating further research into its biological activity and potential applications. One reported synthesis achieves the production of Pyrrolostatin in just four steps with a 48% yield. []

Q6: Are there opportunities to modify the structure of Pyrrolostatin and potentially enhance its activity?

A6: Yes, research has explored modifications to the polar head group, the N-substituent, and the lipophilic tail of Pyrrolostatin. [] This structure-activity relationship (SAR) research aims to identify structural modifications that could lead to increased potency as a lipid peroxidation inhibitor.

Q7: Beyond its application in cardiomyoplasty, are there other areas where Pyrrolostatin's properties might be beneficial?

A7: Given its ability to combat free radical damage, Pyrrolostatin holds promise for conditions where oxidative stress plays a significant role. This includes, but is not limited to, myocardial and cerebral ischemia, atherosclerosis, renal failure, inflammation, and rheumatoid arthritis. []

Q8: What are the limitations of current research on Pyrrolostatin?

A8: Much of the research on Pyrrolostatin is pre-clinical, focusing on in vitro and animal models. [, ] More extensive studies are needed to determine its efficacy and safety in humans. Further research is also needed to fully elucidate its mechanism of action and pharmacokinetic properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

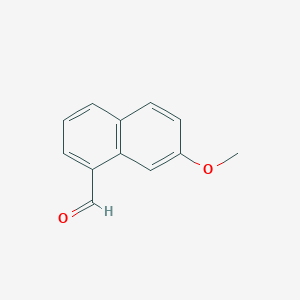

![6-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B122715.png)